5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate
Description
5-Chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate is a halogenated aromatic compound featuring:
- A phenyl ring substituted at the 5-position with a chlorine atom.
- A (4-chloroanilino)carbonyl group at the 2-position, comprising a 4-chlorophenylamine moiety linked via a carbonyl group.
This structure suggests applications in pharmaceuticals, particularly as enzyme inhibitors or antimicrobial agents, due to the sulfamate group's known role in modulating biological activity .
Properties
IUPAC Name |
[5-chloro-2-[(4-chlorophenyl)carbamoyl]phenyl] N,N-dimethylsulfamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-19(2)24(21,22)23-14-9-11(17)5-8-13(14)15(20)18-12-6-3-10(16)4-7-12/h3-9H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIFAECVBBZQPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(C=CC(=C1)Cl)C(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-chloro-2-[(4-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate, with the CAS number 400080-36-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical structure, biological activity, and relevant research findings.
Chemical Structure
The compound's molecular formula is C15H14Cl2N2O4S, with a molecular weight of 389.26 g/mol. The structure includes a chloroaniline moiety and a sulfamate group, which are significant for its biological activity.
Biological Activity
Mechanism of Action:
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially involving inhibition of certain enzymes or modulation of signaling pathways. Although detailed mechanisms remain under investigation, preliminary studies suggest it may exhibit anti-cancer properties.
Anticancer Properties:
Research indicates that compounds with similar structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies on related sulfamate derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
In Vitro Studies
- Cell Line Testing:
- Mechanistic Insights:
In Vivo Studies
- Animal Models:
- Safety Profile:
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Aniline Derivatives
5-Chloro-2-[(3,4-Dichloroanilino)Carbonyl]Phenyl-N,N-Dimethylsulfamate
- Key Difference : The aniline group has 3,4-dichloro substituents instead of a single 4-chloro group.
- Altered binding affinity in biological targets due to steric and electronic effects.
Ethyl 2-({5-[(4-Chloroanilino)Carbonyl]-2-Pyridinyl}Sulfanyl)Propanoate
- Key Differences: Pyridine core replaces the phenyl ring. Sulfanyl propanoate ester replaces the sulfamate group.
- Impact :
5-Chloro-2-[(4-Chlorobenzyl)Sulfanyl]-N-(2,6-Dimethylphenyl)Pyrimidine-4-Carboxamide
- Key Differences: Pyrimidine core introduces a heterocyclic ring system. Sulfanyl group and carboxamide substituents replace the sulfamate and carbonyl anilino groups.
- Impact :
Functional Group Modifications
Q & A
Q. How can researchers validate its role in material science applications, such as polymer stabilization?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess thermal stability. Compare with commercial stabilizers (e.g., cyazofamid derivatives) and evaluate UV resistance via accelerated weathering tests .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
